2-Chloro-7-fluoro-4-methoxybenzofuran
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Overview
Description
2-Chloro-7-fluoro-4-methoxybenzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-4-methoxybenzofuran typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-methoxybenzaldehyde and 7-fluoro-2-hydroxybenzaldehyde.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic or basic conditions to form the benzofuran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-4-methoxybenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The benzofuran ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can have enhanced biological activities or different physicochemical properties .
Scientific Research Applications
2-Chloro-7-fluoro-4-methoxybenzofuran has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antibacterial, and antiviral agent. Its unique structure allows it to interact with various biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 2-Chloro-7-fluoro-4-methoxybenzofuran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methoxybenzofuran: Lacks the fluorine atom, which may result in different biological activities and physicochemical properties.
7-Fluoro-4-methoxybenzofuran: Lacks the chlorine atom, which can affect its reactivity and interactions with biological targets.
2-Chloro-7-fluorobenzofuran: Lacks the methoxy group, which can influence its solubility and electronic properties
Uniqueness
2-Chloro-7-fluoro-4-methoxybenzofuran is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activities and make it a valuable compound for drug discovery and development. The methoxy group also contributes to its solubility and reactivity, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-7-fluoro-4-methoxy-1-benzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c1-12-7-3-2-6(11)9-5(7)4-8(10)13-9/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGUDRZCUHNPQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(OC2=C(C=C1)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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